Product packaging for Cytarazid triphosphate(Cat. No.:CAS No. 79065-89-7)

Cytarazid triphosphate

Cat. No.: B14432938
CAS No.: 79065-89-7
M. Wt: 508.17 g/mol
InChI Key: HWSNFUNJICGTGY-PXBUCIJWSA-N
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Description

Contextualization within Nucleoside Analog Research Paradigms

Nucleoside analogs are a class of synthetic compounds that mimic natural nucleosides, the fundamental building blocks of DNA and RNA. patsnap.comwikipedia.orgnih.gov This structural similarity allows them to be recognized and processed by cellular enzymes involved in nucleic acid synthesis. mdpi.com However, their modified structure ultimately disrupts these processes, leading to effects like the termination of DNA chain elongation or the inhibition of essential enzymes. patsnap.comoncohemakey.com

Cytarabine (B982), as a nucleoside analog of cytidine (B196190), is taken up by cells and must undergo intracellular phosphorylation to become pharmacologically active. patsnap.com Cellular kinases convert it first to cytarabine monophosphate, then to cytarabine diphosphate (B83284), and finally to its active triphosphate form, cytarazid (B1220111) triphosphate (ara-CTP). patsnap.compatsnap.com It is this triphosphate metabolite that exerts the primary cytotoxic effects. patsnap.comnih.gov

The research paradigm for nucleoside analogs like cytarabine focuses on several key areas:

Mechanism of Action: A primary focus is understanding precisely how the triphosphate form interacts with cellular machinery. For ara-CTP, this involves its competition with the natural deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand. oncohemakey.compatsnap.com Once incorporated, the arabinose sugar in ara-CTP, which differs from the deoxyribose of natural nucleosides, hinders the ability of DNA polymerase to add the next nucleotide, thereby inhibiting DNA synthesis. patsnap.comumaryland.edu

Resistance Mechanisms: A significant area of investigation is how cells develop resistance to nucleoside analogs. This can occur through various mechanisms, including reduced activity of the kinases that phosphorylate the drug to its active triphosphate form or increased activity of enzymes that deactivate it. nih.govresearcher.life

Synergistic Combinations: Researchers explore combining nucleoside analogs with other agents to enhance their efficacy. For instance, studies have investigated the use of fludarabine (B1672870), another nucleoside analog, to increase the intracellular accumulation of ara-CTP. nih.gov

The study of cytarazid triphosphate is therefore deeply embedded in the broader field of nucleoside analog research, providing critical insights into DNA replication, cell cycle control, and the development of more effective therapeutic strategies.

Significance of Triphosphate Metabolites in Cellular Biochemistry

The conversion to a triphosphate form is a common requirement for the activity of many nucleoside analogs and is a fundamental concept in cellular biochemistry. mdpi.combaseclick.eu Nucleoside triphosphates (NTPs) are the immediate precursors for the synthesis of DNA and RNA. wikipedia.orgbaseclick.eu DNA and RNA polymerases specifically utilize the high-energy phosphate (B84403) bonds of NTPs to drive the polymerization reaction that forms the nucleic acid chain. wikipedia.orgbaseclick.eu

Beyond their role as building blocks, nucleoside triphosphates, particularly adenosine (B11128) triphosphate (ATP), are the primary energy currency of the cell. wikipedia.orgcreative-proteomics.comnih.gov The hydrolysis of the phosphate bonds in ATP releases a significant amount of energy that powers a vast array of cellular processes, including muscle contraction, active transport of molecules across cell membranes, and signal transduction. wikipedia.orgcreative-proteomics.comnih.gov Guanosine triphosphate (GTP) also plays a crucial role in signal transduction pathways. baseclick.eu

The significance of the triphosphate form of nucleoside analogs like this compound lies in its ability to act as a molecular mimic of the natural dNTPs. oncohemakey.compatsnap.com This allows it to be recognized and incorporated by DNA polymerases. patsnap.com However, the structural aberrations in the analog, once it is part of the growing DNA strand, disrupt the normal process of replication. patsnap.com In the case of ara-CTP, the altered sugar moiety leads to the termination of the growing DNA chain. patsnap.compatsnap.com

Therefore, the triphosphate metabolite is the key to the pharmacological activity of many nucleoside analogs. The intracellular concentration of the triphosphate form, such as ara-CTP, is often correlated with the drug's therapeutic effect. medchemexpress.comresearchgate.net Research into the factors that influence the intracellular levels of these active metabolites, such as the activity of cellular kinases and phosphatases, is crucial for understanding and predicting patient response to treatment. nih.govresearcher.life

Table 1: Key Research Findings on this compound (ara-CTP)

Research Area Finding Reference(s)
Mechanism of Action Ara-CTP is a competitive inhibitor of DNA polymerase. umaryland.eduoncohemakey.compatsnap.com
Incorporation of ara-CTP into the DNA strand leads to the termination of chain elongation. patsnap.compatsnap.com
Cellular Uptake and Activation Cytarabine is transported into cells and phosphorylated to ara-CTP by cellular kinases. patsnap.com
Resistance Reduced activity of deoxycytidine kinase, an enzyme in the phosphorylation pathway, can lead to resistance. nih.gov
Increased activity of cytosolic 5'-nucleotidase II, which can dephosphorylate the monophosphate form, is another resistance mechanism. nih.gov
Clinical Relevance Intracellular levels of ara-CTP in leukemic blasts can be predictive of the clinical response to cytarabine therapy. medchemexpress.comresearchgate.net
Drug Combinations Pre-treatment with fludarabine can increase the intracellular accumulation of ara-CTP, enhancing its cytotoxic effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N6O13P3 B14432938 Cytarazid triphosphate CAS No. 79065-89-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79065-89-7

Molecular Formula

C9H15N6O13P3

Molecular Weight

508.17 g/mol

IUPAC Name

[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15N6O13P3/c10-5-1-2-15(9(17)12-5)8-6(13-14-11)7(16)4(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-8,16H,3H2,(H,21,22)(H,23,24)(H2,10,12,17)(H2,18,19,20)/t4-,6+,7-,8-/m1/s1

InChI Key

HWSNFUNJICGTGY-PXBUCIJWSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-]

Origin of Product

United States

Molecular Identity and Analogous Relationships

Structural Relationship to Deoxycytidine and Cytidine (B196190)

Cytarazid (B1220111) triphosphate is a synthetic nucleoside triphosphate that shares a fundamental structural framework with the naturally occurring nucleosides, deoxycytidine and cytidine. All three molecules possess a cytosine base, which is a pyrimidine (B1678525) derivative. biologyonline.comwikipedia.org This cytosine base is attached to a five-carbon sugar, which is in turn linked to a triphosphate group.

The primary distinction between these compounds lies in the stereochemistry of the sugar moiety. In deoxycytidine, the sugar is 2'-deoxy-D-ribose, meaning the hydroxyl group at the 2' position of the ribose sugar is absent. wikipedia.org In cytidine, the sugar is D-ribose, which contains a hydroxyl group at the 2' position. biologyonline.comwikipedia.org Cytarazid triphosphate, on the other hand, features an arabinose sugar instead of a ribose or deoxyribose sugar. nih.govnih.gov

Distinctive Features of the Arabinose Sugar Moiety in this compound

The key feature that distinguishes this compound from its natural counterparts is the presence of an arabinose sugar. In arabinose, the hydroxyl group at the 2' position is in the trans configuration relative to the 3'-hydroxyl group, whereas in ribose (found in cytidine), it is in the cis configuration. This stereochemical difference at the 2' carbon atom is a critical structural modification. jenabioscience.com Specifically, Cytarazid is 1-(2-azido-2-deoxy-β-D-arabinofuranosyl)cytosine. nih.gov This means that at the 2' position of the arabinose sugar, there is an azido (B1232118) group (N3) instead of a hydroxyl group.

This alteration in the sugar's stereochemistry has significant biological implications. While Cytarazid can be phosphorylated to its triphosphate form, the resulting this compound acts as an inhibitor of DNA synthesis. nih.govnih.gov

Comparative Analysis with Cytosine Arabinoside Triphosphate (Ara-CTP) and Other Nucleoside Triphosphate Analogs

This compound belongs to a broader class of nucleoside triphosphate analogs that are designed to interfere with nucleic acid synthesis. A closely related and well-studied analog is Cytosine Arabinoside Triphosphate (Ara-CTP). nih.govwikipedia.orgnih.gov

This compound vs. Ara-CTP:

Both this compound and Ara-CTP are triphosphate derivatives of cytosine nucleoside analogs containing an arabinose sugar. The primary difference lies in the substituent at the 2' position of the arabinose sugar. In Ara-C (cytarabine), the 2'-hydroxyl group is present, giving rise to Ara-CTP upon phosphorylation. wikipedia.org In contrast, Cytarazid has a 2'-azido group. nih.gov This structural variance influences their metabolic stability and interaction with enzymes. For instance, Cytarazid has been shown to be resistant to deamination by human cytidine/deoxycytidine deaminases. nih.gov Both compounds, in their triphosphate forms, interfere with DNA polymerase activity. nih.govnih.govnih.gov

Other Nucleoside Triphosphate Analogs:

Numerous other nucleoside triphosphate analogs have been developed, each with specific structural modifications aimed at achieving desired biological effects. santiago-lab.comnih.gov These modifications can involve alterations to the sugar moiety, the nucleobase, or both.

For example, Gemcitabine (B846) (dFdC) is a deoxycytidine analog where two fluorine atoms are introduced at the 2' position of the deoxyribose sugar. nih.govsantiago-lab.com Its triphosphate form, dFdCTP, inhibits DNA synthesis. Another example is Zidovudine (AZT), a thymidine (B127349) analog with an azido group at the 3' position of the deoxyribose sugar. santiago-lab.com Its triphosphate form acts as a chain terminator during DNA synthesis. santiago-lab.com

The table below provides a comparative overview of these analogs.

CompoundNucleobaseSugar MoietyKey Modification
Deoxycytidine Triphosphate (dCTP) CytosineDeoxyriboseNatural DNA precursor
Cytidine Triphosphate (CTP) CytosineRiboseNatural RNA precursor wikipedia.org
This compound CytosineArabinose2'-azido group nih.gov
Cytosine Arabinoside Triphosphate (Ara-CTP) CytosineArabinose2'-hydroxyl in trans position wikipedia.orgwikipedia.org
Gemcitabine Triphosphate (dFdCTP) CytosineDeoxyriboseTwo fluorine atoms at 2' position nih.govsantiago-lab.com
Zidovudine Triphosphate (AZT-TP) ThymineDeoxyribose3'-azido group santiago-lab.com

These analogs highlight the diverse strategies employed to create molecules that can mimic natural nucleosides while disrupting critical cellular processes like DNA replication. The specific nature of the chemical modification dictates the analog's mechanism of action and its ultimate biological effect.

Biochemical Mechanisms of Action of Cytarazid Triphosphate

Intracellular Activation Pathways

For cytarabine (B982) to become pharmacologically active, it must first undergo a series of intracellular transformations. This activation process is critical for its therapeutic efficacy and involves several enzymatic steps. nih.govresearchgate.net

Substrate Recognition and Phosphorylation by Cytoplasmic Deoxycytidine Kinase

The initial and rate-limiting step in the activation of cytarabine is its phosphorylation to cytarabine monophosphate (ara-CMP). nih.govresearchgate.netmdpi.comnih.govresearchgate.net This crucial conversion is catalyzed by the enzyme deoxycytidine kinase (DCK), which recognizes cytarabine as a substrate analogous to its natural counterpart, deoxycytidine. mdpi.comnih.govoncohemakey.comfda.gov The efficiency of this first phosphorylation step is a key determinant of the intracellular concentration of the active drug and, consequently, its cytotoxic potential. mdpi.comnih.govnih.gov Studies have shown that the level of DCK activity within leukemic cells correlates with the production of cytarabine triphosphate and sensitivity to the drug. nih.govnih.gov

Sequential Phosphorylation to Diphosphate (B83284) and Triphosphate Forms

Following its conversion to ara-CMP, the molecule undergoes two further sequential phosphorylation steps. nih.govresearchgate.netmdpi.com Cytarabine monophosphate is first converted to cytarabine diphosphate (ara-CDP) by deoxycytidine monophosphate kinase (dCMPK). mdpi.com Subsequently, nucleoside diphosphate kinase (NDK) catalyzes the final phosphorylation to the active form, cytarabine triphosphate (ara-CTP). researchgate.netmdpi.com This series of enzymatic reactions ensures the progressive transformation of the prodrug into its potent triphosphate derivative, ready to interfere with DNA synthesis. nih.govresearchgate.net

Table 1: Key Enzymes in the Intracellular Activation of Cytarabine

Enzyme Abbreviation Substrate Product Role
Deoxycytidine Kinase DCK Cytarabine Cytarabine Monophosphate (ara-CMP) Initial and rate-limiting phosphorylation. mdpi.comresearchgate.net
Deoxycytidine Monophosphate Kinase dCMPK Cytarabine Monophosphate (ara-CMP) Cytarabine Diphosphate (ara-CDP) Second phosphorylation step. mdpi.com
Nucleoside Diphosphate Kinase NDK Cytarabine Diphosphate (ara-CDP) Cytarabine Triphosphate (ara-CTP) Final phosphorylation to the active form. researchgate.netmdpi.com

Resistance to Deamination by Cytidine (B196190)/Deoxycytidine Deaminases

A significant factor in the efficacy of cytarabine is its relative resistance to deamination once it has been phosphorylated. mdpi.com While cytarabine itself can be rapidly inactivated by cytidine deaminase (CDA) into the non-toxic metabolite uracil (B121893) arabinoside (ara-U), its phosphorylated forms, particularly ara-CMP, are less susceptible to this deactivating pathway. wikipedia.orgnih.govresearchgate.netaacrjournals.org Phosphorylation effectively traps the drug within the cell and protects it from premature breakdown, thereby increasing the intracellular concentration of the active triphosphate form. mdpi.com However, high levels of CDA in cancer cells can contribute to drug resistance by deaminating cytarabine before it can be activated. aacrjournals.orghaematologica.org

Interference with Deoxyribonucleic Acid Synthesis Machinery

The primary mechanism of action of cytarazid (B1220111) triphosphate is its direct interference with the enzymes responsible for DNA replication. drugbank.comwikipedia.orgpatsnap.compatsnap.compediatriconcall.comnih.gov As a structural analog of the natural nucleotide deoxycytidine triphosphate (dCTP), ara-CTP competes for and inhibits key DNA polymerases. patsnap.comnih.govoncohemakey.comchapman.edu

Competitive Inhibition of DNA Polymerase Alpha (α-DNA Polymerase)

Cytarazid triphosphate acts as a potent competitive inhibitor of DNA polymerase α. drugbank.comoncohemakey.comaacrjournals.org This enzyme is essential for the initiation of DNA replication and the synthesis of the lagging strand. By competing with the natural substrate, dCTP, for the active site of DNA polymerase α, ara-CTP effectively halts the elongation of the DNA chain. patsnap.comnih.govoncohemakey.com The affinity of ara-CTP for DNA polymerase α is a critical factor in its ability to disrupt DNA synthesis. oncohemakey.com

Competitive Inhibition of DNA Polymerase Beta (β-DNA Polymerase)

In addition to its effects on DNA polymerase α, this compound also inhibits DNA polymerase β, although with lesser potency. drugbank.comoncohemakey.com DNA polymerase β plays a crucial role in DNA repair processes. Inhibition of this enzyme by ara-CTP can impair the cell's ability to repair DNA damage, further contributing to its cytotoxic effects. drugbank.comnih.govresearchgate.net

Table 2: Inhibition of DNA Polymerases by this compound

Enzyme Abbreviation Function Mechanism of Inhibition Consequence
DNA Polymerase Alpha α-DNA Polymerase DNA Replication (Initiation, Lagging Strand Synthesis) Competitive inhibition with dCTP. drugbank.comoncohemakey.comaacrjournals.org Halts DNA chain elongation. patsnap.comnih.govoncohemakey.com
DNA Polymerase Beta β-DNA Polymerase DNA Repair Competitive inhibition with dCTP. drugbank.comoncohemakey.com Impairs DNA repair mechanisms. drugbank.comnih.govresearchgate.net

Mechanism of DNA Chain Elongation Termination upon Incorporation

The active metabolite of cytarabine, cytarabine triphosphate (ara-CTP), functions as a competitive inhibitor of DNA polymerase. chapman.edu Its structural similarity to the natural nucleoside deoxycytidine triphosphate (dCTP) allows it to be incorporated into the growing DNA strand during the S phase of the cell cycle. patsnap.compatsnap.com However, the arabinose sugar in ara-CTP, which differs from the deoxyribose in dCTP, possesses a 2'-hydroxyl group that creates steric hindrance, preventing the formation of a phosphodiester bond with the next incoming nucleotide. patsnap.comfrontiersin.org This effectively terminates the elongation of the DNA chain. patsnap.comdovepress.com

The incorporation of even a single ara-CTP molecule can significantly slow down DNA synthesis. nih.gov While DNA polymerase α is considerably slowed by the incorporation of one ara-CTP molecule, DNA polymerase β is not significantly affected by a single incorporation. nih.gov However, the incorporation of two consecutive ara-CTP analogs effectively halts chain extension by either polymerase. nih.gov This termination of DNA synthesis is a key mechanism of cytarabine's cytotoxic effect, particularly in rapidly dividing cancer cells. patsnap.compatsnap.com The extent of ara-C incorporation into DNA has been shown to be a strong predictor of cell death. nih.gov

Interference with Primer-Template Activity in DNA Synthesis

Cytarabine triphosphate's impact extends beyond simple chain termination; it also interferes with the interaction between DNA polymerase and the primer-template complex. The incorporation of ara-CTP into the DNA template strand can slow down the process of replicative bypass by various DNA polymerases, including E. coli polymerase I, T4 polymerase, and HeLa cell polymerase α2. allenpress.com Synthesis is often partially arrested after the correct nucleotide is inserted opposite the ara-CTP lesion. allenpress.com

Impact on Deoxyribonucleoside Triphosphate Pool Dynamics (e.g., competitive with dCTP)

The efficacy of cytarabine triphosphate is significantly influenced by the intracellular concentrations of deoxyribonucleoside triphosphates, particularly dCTP. Ara-CTP directly competes with dCTP for incorporation into the DNA strand by DNA polymerase. patsnap.compatsnap.com Consequently, high intracellular levels of dCTP can lead to resistance to cytarabine, as it outcompetes ara-CTP for the active site of the polymerase.

The ratio of ara-CTP to dCTP is a critical determinant of the drug's cytotoxic activity. A higher ara-CTP/dCTP ratio favors the incorporation of the analog, leading to increased DNA damage and cell death. Conversely, a lower ratio diminishes the therapeutic effect. Furthermore, dCTP can exert feedback inhibition on deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of cytarabine, thereby reducing the production of the active ara-CTP. mdpi.com

The levels of dNTP pools are regulated by the enzyme ribonucleotide reductase (RR). Inhibition of RR by agents like fludarabine (B1672870) can decrease dCTP levels, which in turn can enhance the accumulation and incorporation of ara-CTP, providing a rationale for combination therapies. mdpi.com Studies in P388 murine leukemic cells have shown that while subcutaneous administration of ara-C leads to a rapid increase and subsequent decrease in ara-CTP concentration, oral administration of a derivative resulted in a gradual increase in both dNTP pools and ara-CTP levels, suggesting a correlation between sustained intracellular ara-CTP levels and antitumor effects. nih.gov

Drug/MetaboliteEffect on dNTP PoolsInteracting Enzyme(s)Consequence for Ara-CTP Activity
Cytarabine triphosphate (ara-CTP) Competes with dCTPDNA PolymeraseInhibition of DNA synthesis patsnap.com
Deoxycytidine triphosphate (dCTP) High levels compete with ara-CTPDeoxycytidine Kinase (dCK)Reduces ara-CTP efficacy and production
Ribonucleotide Reductase (RR) Inhibitors (e.g., Fludarabine) Decrease dCTP levelsRibonucleotide Reductase (RR)Enhances ara-CTP accumulation and incorporation mdpi.com

Modulation of Deoxyribonucleic Acid Repair Mechanisms

The incorporation of cytarabine triphosphate into DNA creates abnormal structures that are recognized by the cell's DNA repair machinery. patsnap.com However, the presence of ara-CTP can also inhibit the very enzymes responsible for this repair. drugbank.com Specifically, ara-CTP has been shown to inhibit DNA polymerase β, an enzyme involved in DNA repair. drugbank.com The incorporation of ara-CTP can also hinder the action of DNA repair enzymes, making it difficult for the cell to correct the induced damage. patsnap.com

The accumulation of DNA damage due to both the incorporation of the analog and the inhibition of repair processes can overwhelm the cell's capacity to maintain genomic integrity. patsnap.compatsnap.com This extensive, irreparable DNA damage can trigger apoptotic pathways, leading to programmed cell death. patsnap.com Furthermore, ara-CTP directly inhibits DNA ligase, an enzyme crucial for joining DNA fragments during replication and repair, by preventing the formation of the ligase-adenylate complex. researchgate.netnih.gov This inhibition of DNA ligase may contribute significantly to the cytotoxic effects of cytarabine. nih.gov Some cellular mechanisms, such as those involving the proteins TP73 and CUL4A, can confer resistance to cytarabine by promoting translesion DNA synthesis, a process that allows replication to proceed despite the presence of DNA lesions. nih.gov

Potential Interactions with Ribonucleic Acid Synthesis

While the primary mechanism of cytarabine triphosphate is the inhibition of DNA synthesis, there is also evidence suggesting it can interfere with RNA synthesis. mdpi.com Ara-CTP can inhibit RNA polymerase, an enzyme essential for transcription. selleckchem.comresearchgate.netwikipedia.org A limited but significant incorporation of cytarabine into RNA has been reported. nih.gov

Cellular Metabolism and Intracellular Fate of Cytarazid Triphosphate

Enzymatic Biotransformation and Metabolic Cascade

The transformation of cytarabine (B982) into its active form, cytarabine triphosphate (ara-CTP), is a multi-step process orchestrated by a series of intracellular enzymes. mdpi.com This metabolic cascade is crucial, as the therapeutic activity of cytarabine is entirely dependent on the successful formation and accumulation of ara-CTP. patsnap.com

Upon entering the cell, primarily via nucleoside transporter proteins like hENT-1, cytarabine undergoes sequential phosphorylation. mdpi.comwikipedia.org The initial and rate-limiting step is the conversion of cytarabine to cytarabine monophosphate (ara-CMP) by the enzyme deoxycytidine kinase (dCK). mdpi.comnih.govmdpi.com This phosphorylation is vital as it traps the drug inside the cell and initiates its activation pathway. mdpi.com

Following this initial step, ara-CMP is further phosphorylated to cytarabine diphosphate (B83284) (ara-CDP) by cytidine (B196190) monophosphate kinase (CMPK). mdpi.com The final phosphorylation step is the conversion of ara-CDP to the active moiety, cytarabine triphosphate (ara-CTP), a reaction catalyzed by nucleoside diphosphate kinases (NDPKs). mdpi.com

Concurrently, cytarabine and its metabolites are subject to catabolic processes that inactivate them. Cytarabine can be rapidly deaminated by cytidine deaminase (CDA) into its inactive metabolite, uracil (B121893) arabinoside (ara-U). wikipedia.orgnih.gov Similarly, the monophosphate form, ara-CMP, can be deaminated by deoxycytidylate deaminase (dCMPD) to an inactive uridine (B1682114) monophosphate analog. wikipedia.orgnih.gov The balance between the activating kinase enzymes and the deactivating deaminases is a critical determinant of the net amount of ara-CTP formed within the cell. nih.govpfizer.com

EnzymeRole in Cytarabine MetabolismSubstrateProduct
Deoxycytidine Kinase (dCK) Rate-limiting activation stepCytarabine (ara-C)Cytarabine monophosphate (ara-CMP)
Cytidine Monophosphate Kinase (CMPK1) Second phosphorylation stepara-CMPCytarabine diphosphate (ara-CDP)
Nucleoside Diphosphate Kinases (NDPKs) Final activation stepara-CDPCytarabine triphosphate (ara-CTP)
Cytidine Deaminase (CDA) Inactivation/CatabolismCytarabine (ara-C)Uracil arabinoside (ara-U)
Deoxycytidylate Deaminase (dCMPD) Inactivation/Catabolismara-CMPInactive uridine monophosphate analog
SAMHD1 Inactivation/Catabolismara-CTPara-CMP + inorganic pyrophosphate

This table summarizes the key enzymes involved in the metabolic activation and inactivation of cytarabine.

Intracellular Concentrations and Stability of the Triphosphate Metabolite

The cytotoxic potential of cytarabine is directly linked to the intracellular concentration and retention of its active metabolite, ara-CTP. nih.govmedchemexpress.com A higher accumulation and prolonged presence of ara-CTP within target cells correlate with greater DNA incorporation and, consequently, a better therapeutic response. nih.gov

The formation of intracellular ara-CTP is a saturable process. mdpi.com Studies have shown that the enzymatic machinery responsible for phosphorylation, particularly the rate-limiting enzyme dCK, can become saturated at high plasma concentrations of cytarabine. nih.govuzh.ch This means that simply increasing the external dose of cytarabine beyond a certain point does not lead to a proportional increase in intracellular ara-CTP levels. mdpi.com

The stability of ara-CTP is another crucial factor. The enzyme SAMHD1, a deoxynucleoside triphosphate (dNTP) triphosphohydrolase, has been identified as a key regulator of ara-CTP levels. embopress.org SAMHD1 can hydrolyze ara-CTP back to its monophosphate form (ara-CMP), effectively inactivating it and limiting its cytotoxic efficacy. embopress.org The expression and activity of SAMHD1 can therefore significantly influence a cell's sensitivity to cytarabine. embopress.org The retention of ara-CTP over time is considered a critical determinant of clinical outcome, with longer retention times being associated with more durable remissions in diseases like acute myeloid leukemia (AML). nih.gov

FactorEffect on Intracellular ara-CTPMechanism
Deoxycytidine Kinase (dCK) activity Increases ara-CTP levelsCatalyzes the rate-limiting first phosphorylation step. mdpi.com
Cytidine Deaminase (CDA) activity Decreases ara-CTP levelsDeaminates cytarabine into an inactive form, reducing the substrate for activation. nih.gov
SAMHD1 activity Decreases ara-CTP levelsHydrolyzes the active ara-CTP to the inactive ara-CMP. embopress.org
Saturable Formation Limits maximum ara-CTP concentrationThe phosphorylation pathway, especially dCK, becomes saturated at high cytarabine concentrations. nih.govuzh.ch
ara-CTP Retention Prolongs cytotoxic effectLonger intracellular presence allows for greater incorporation into DNA. nih.gov

This table outlines the primary factors that regulate the concentration and stability of intracellular cytarabine triphosphate.

Influence of Cellular Nucleotide Pools on Cytarabine Triphosphate Efficacy

The effectiveness of ara-CTP is not solely dependent on its absolute concentration but is also profoundly influenced by the intracellular pools of endogenous nucleotides, particularly deoxycytidine triphosphate (dCTP). nih.gov As a structural analog, ara-CTP directly competes with the natural substrate dCTP for incorporation into the growing DNA strand by DNA polymerases. mdpi.comnih.gov

This competitive interaction has significant clinical implications. High intracellular levels of dCTP can effectively outcompete ara-CTP for binding to DNA polymerase, leading to reduced incorporation of the drug into DNA and subsequent resistance to the therapy. nih.gov Consequently, the ratio of intracellular ara-CTP to dCTP is often considered a more accurate predictor of therapeutic efficacy than the concentration of ara-CTP alone. nih.gov

Furthermore, the endogenous nucleotide pools can exert feedback regulation on the metabolic activation of cytarabine itself. The natural substrate dCTP is a potent feedback inhibitor of deoxycytidine kinase (dCK), the rate-limiting enzyme in cytarabine's activation. mdpi.comnih.gov Therefore, elevated dCTP levels can suppress the phosphorylation of cytarabine, leading to lower intracellular accumulation of ara-CTP and contributing further to drug resistance. nih.gov The levels of dCTP are, in turn, regulated by enzymes like ribonucleotide reductase (RR), which catalyzes the conversion of ribonucleotides to deoxyribonucleotides. nih.gov This interplay highlights the complex network of interactions that govern the ultimate cytotoxic effect of cytarabine.

Cellular NucleotideInteraction with Cytarabine PathwayImpact on Efficacy
Deoxycytidine triphosphate (dCTP) Competes with ara-CTP for DNA polymerase. mdpi.comnih.govHigh dCTP levels lead to resistance. nih.gov
Deoxycytidine triphosphate (dCTP) Acts as a feedback inhibitor of deoxycytidine kinase (dCK). mdpi.comnih.govHigh dCTP levels reduce cytarabine activation. nih.gov
Cytidine triphosphate (CTP) Competes with ara-CTP for RNA polymerase (to a lesser extent). nih.govMinor impact compared to dCTP competition. nih.gov

This table details the significant interactions between cytarabine triphosphate and endogenous cellular nucleotide pools.

Molecular Interactions and Target Characterization

Kinetic Analysis of DNA Polymerase Inhibition by Cytarabine (B982) Triphosphate

The inhibitory effect of cytarabine triphosphate on DNA polymerases is rooted in its ability to act as a competitive substrate against the natural nucleotide, dCTP. researchgate.netmdpi.com Kinetic studies across various DNA polymerases reveal nuances in its inhibitory potency and incorporation efficiency.

The Michaelis constant (Km) of cytarabine triphosphate for some DNA polymerases is in a similar range to that of the physiological substrate dCTP, which allows it to function as a competitive inhibitor. mdpi.com However, the catalytic efficiency of incorporation, often expressed as kcat/Km, varies significantly among different types of polymerases.

For instance, studies with human DNA polymerase λ (Pol λ) have shown that while it can incorporate ara-CTP, its catalytic efficiency is approximately 14 to 18-fold lower than for the natural dCTP. mdpi.comnih.gov This is due to both a higher Km and a reduced kcat for ara-CTP. nih.gov Similarly, DNA polymerase β (Pol β) incorporates ara-CTP with an efficiency about 8.8-fold lower than that of dCTP. nih.gov

In contrast, the translesion synthesis (TLS) polymerase, DNA polymerase η (Pol η), incorporates ara-CTP with a catalytic efficiency only about 2-fold lower than that of dCTP. nih.gov This high efficiency of incorporation by Pol η is significant. However, the subsequent step, the extension of the DNA chain after ara-C has been incorporated, is severely hampered. Kinetic data shows that Pol η extends from an ara-C terminated primer with an efficiency that is 100-fold lower compared to extension from a normal dC-terminated primer. nih.gov This inefficient extension is a primary mechanism of its cytotoxic action. nih.govresearchgate.net

Kinetic Parameters of ara-CTP Incorporation by Human DNA Polymerases
DNA PolymeraseSubstrateKm (μM)kcat (min⁻¹)Catalytic Efficiency (kcat/Km) (μM⁻¹min⁻¹)Fold Decrease in Efficiency vs. dCTPReference
Polymerase λ (Pol λ)dCTP0.047.0175- nih.gov
ara-CTP0.131.612.3~14-18 mdpi.comnih.gov
Polymerase η (Pol η)dCTP--~23- nih.gov
ara-CTP--~12~2 nih.gov
Polymerase β (Pol β)ara-CTP---~8.8 nih.gov

Molecular Basis of Substrate Specificity and Enzyme Recognition

The ability of DNA polymerases to recognize and incorporate cytarabine triphosphate is determined by the specific molecular architecture of the enzyme's active site. The key structural feature distinguishing ara-CTP from dCTP is the stereochemistry of the sugar moiety. Ara-CTP contains an arabinose sugar instead of a deoxyribose sugar. patsnap.com Specifically, the 2'-hydroxyl group on the arabinose ring is in the trans position relative to the 3'-hydroxyl group, pointing in the opposite direction from the 2'-hydroxyl in a ribonucleotide. researchgate.net

This unique orientation of the 2'-OH group is critical for how the molecule is handled by a polymerase. In many replicative polymerases, a "steric gate" of amino acid residues is used to discriminate against ribonucleotides, where the 2'-OH would cause a clash. researchgate.net However, studies with DNA polymerase η show that the 2'-OH group of cytarabine fits within the active site without occluding this steric gate. nih.govrcsb.org

Furthermore, the interaction between ara-CTP and the enzyme can be highly specific and, in some cases, even stronger than with the natural substrate. For example, the cryo-EM structure of the mpox virus DNA polymerase revealed that ara-CTP forms an additional hydrogen bond with the side chain of residue Asn665, an amino acid conserved in eukaryotic B-family polymerases. nih.gov This extra interaction enhances its binding potency compared to dCTP. nih.gov Similarly, human primase has been shown to bind arabinofuranosyl nucleotides like ara-CTP with a higher affinity than it does the natural ribonucleotides. acs.org This suggests that the active sites of certain polymerases can favorably accommodate the unique conformation of the arabinose sugar. acs.org

Structural Insights into Cytarabine Triphosphate-Enzyme Complexes

High-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided atomic-level details of how cytarabine triphosphate interacts with DNA polymerases. These structures reveal the precise molecular choreography that leads to DNA chain termination and cytotoxicity.

Crystal structures of human DNA polymerase λ show that an incorporated cytarabine monophosphate (ara-CMP) can be accommodated within the nascent base pair binding pocket, paired opposite a guanine (B1146940) in the template strand. nih.gov The conformation of the arabinose sugar in this complex is similar to that of a normal deoxyribose, which explains its ability to be incorporated. nih.gov

Conversely, structures of DNA polymerase η in complex with DNA containing a terminal ara-C provide a mechanistic explanation for its role as a chain terminator. nih.govnih.gov These studies show that the 2'-OH group of the arabinose sugar locks the sugar's conformation in a C2'-endo pucker. nih.govrcsb.org This geometry is unfavorable for the nucleophilic attack required to form the next phosphodiester bond, thus impeding further DNA chain elongation. nih.gov Pol η can manipulate the conformation of the ara-C sugar through specific hydrogen bonding and stacking interactions, which allows it to eventually bypass the lesion, a mechanism that can contribute to drug resistance. researchgate.netnih.gov

Mechanisms of Acquired and Intrinsic Cellular Resistance to Cytarazid Triphosphate

Alterations in Nucleoside Transport Systems

The entry of the hydrophilic cytarabine (B982) molecule into cells is a critical first step for its subsequent conversion to the active triphosphate form. nih.govtouchoncology.com This process is primarily mediated by specialized membrane transport proteins, and alterations in these systems represent a major mechanism of resistance. researchgate.nettouchoncology.com

The human equilibrative nucleoside transporter 1 (hENT1) is responsible for the majority (80-90%) of cytarabine influx into leukemic cells. touchoncology.comoncotarget.com A significant correlation has been observed between hENT1 expression levels and in vitro sensitivity to cytarabine. nih.gov Studies have shown that leukemic blasts from patients resistant to cytarabine express significantly lower levels of hENT1 mRNA. nih.gov Conversely, cell lines deficient in hENT1 exhibit high levels of resistance to cytarabine, a phenotype that can be reversed by transfecting the cells with the hENT1 gene. touchoncology.com The tumor microenvironment, particularly bone marrow stromal cells, can also induce resistance by promoting the removal of ENT1 from the cell surface of leukemia cells. oncotarget.com

While hENT1 is the primary transporter, other nucleoside transporters such as hENT2 and human concentrative nucleoside transporters (hCNTs) can also facilitate cytarabine uptake, although their contribution is generally considered to be less significant. nih.govfrontiersin.org

Mutations in the genes encoding these transporters can also lead to resistance. For instance, mutations in the SLC29A1 gene, which codes for hENT1, have been linked to reduced transporter activity and subsequent cytarabine resistance. nih.govmdpi.com

Table 1: Key Nucleoside Transporters in Cytarabine Uptake and Resistance
TransporterGeneRole in Cytarabine TransportImpact of Altered Expression/Function on Resistance
Human Equilibrative Nucleoside Transporter 1 (hENT1)SLC29A1Major transporter, responsible for 80-90% of influx. touchoncology.comoncotarget.comDecreased expression or inactivating mutations are a major cause of resistance. nih.govnih.gov
Human Equilibrative Nucleoside Transporter 2 (hENT2)SLC29A2Contributes to cytarabine uptake. nih.govfrontiersin.orgReduced function can contribute to resistance, though generally to a lesser extent than hENT1 alterations.
Human Concentrative Nucleoside Transporters (hCNTs)SLC28 familyCan mediate cytarabine uptake. nih.govnih.govAlterations may play a role in resistance. nih.gov

Modifications in Activating Kinase Activity (e.g., mutations affecting dCyd kinase activity or expression)

Once inside the cell, cytarabine must be phosphorylated to its active triphosphate form, Ara-CTP. This multi-step process is initiated by the enzyme deoxycytidine kinase (dCK) , which catalyzes the first and rate-limiting step: the conversion of cytarabine to cytarabine monophosphate (Ara-CMP). researchgate.netmdpi.comfrontiersin.org Subsequent phosphorylations are carried out by other kinases. researchgate.net

Reduced or absent dCK activity is a well-established mechanism of cytarabine resistance. nih.govd-nb.info This can occur through several mechanisms:

Gene Mutations: Mutations in the DCK gene can lead to the production of an inactive or less active enzyme. researchgate.netnih.govcolab.ws These mutations are often found in patients who have relapsed after cytarabine-based therapy and are not present before treatment. researchgate.netcolab.ws Some mutations can also lead to rapid degradation of the dCK protein. mdpi.com

Decreased Gene Expression: Reduced transcription of the DCK gene results in lower levels of the dCK enzyme. researchgate.netnih.gov Studies have shown a significant decrease in dCK mRNA concentrations in cytarabine-resistant cell lines compared to their sensitive counterparts. researchgate.netcolab.ws

Gene Deletions: In some cases, the entire DCK gene locus can be deleted, leading to a complete loss of dCK function. d-nb.info

The clinical relevance of dCK is highlighted by the observation that overexpression of wild-type dCK can restore cytarabine sensitivity in resistant leukemia cell lines. researchgate.netnih.gov Furthermore, low dCK expression has been associated with a poorer prognosis in patients treated with cytarabine. tandfonline.com

Increased Deactivation or Efflux of Cytarazid (B1220111) and its Metabolites

The intracellular concentration of cytarabine and its phosphorylated metabolites is a delicate balance between activation and inactivation/efflux. Increased activity of deactivating enzymes or efflux pumps can significantly reduce the amount of Ara-CTP available to incorporate into DNA, thereby conferring resistance.

Deactivation:

The primary enzyme responsible for the deactivation of cytarabine is cytidine (B196190) deaminase (CDA) . aacrjournals.orgnih.gov CDA catalyzes the deamination of cytarabine to its inactive metabolite, uracil (B121893) arabinoside (ara-U). aacrjournals.orgnih.gov Overexpression of CDA is a significant mechanism of both intrinsic and acquired resistance. spandidos-publications.comnih.govnih.gov Carcinoma cell lines, which are intrinsically resistant to cytarabine, have been shown to have significantly higher CDA activity compared to sensitive leukemia cell lines. spandidos-publications.com In acquired resistance, increased CDA activity can also be a contributing factor. spandidos-publications.com Genetic variants in the CDA gene can influence its expression and have been associated with variations in cytarabine cytotoxicity. nih.gov

Another enzyme, deoxycytidylate deaminase (dCMPD) , can inactivate cytarabine monophosphate (Ara-CMP) by converting it to uracil arabinoside monophosphate (ara-UMP). nih.govnih.gov

Efflux:

Cells can also develop resistance by actively pumping cytarabine and its metabolites out of the cell. Members of the ATP-binding cassette (ABC) transporter family, also known as multidrug resistance-associated proteins (MRPs), have been implicated in this process. Specifically, ABCC4 (MRP4) , ABCC10 (MRP7) , and ABCC11 (MRP8) have been shown to transport cytarabine and its monophosphate metabolite out of the cell, thereby reducing their intracellular accumulation and cytotoxic effect. nih.goveatris.cznih.govresearchgate.net Overexpression of these efflux pumps can contribute to cytarabine resistance. eatris.cznih.gov

Table 2: Key Enzymes and Transporters in Cytarabine Deactivation and Efflux
MoleculeFunctionImpact on Cytarabine Resistance
Cytidine Deaminase (CDA)Deaminates cytarabine to the inactive ara-U. aacrjournals.orgnih.govOverexpression leads to increased drug inactivation and resistance. spandidos-publications.comnih.gov
Deoxycytidylate Deaminase (dCMPD)Deaminates Ara-CMP to the inactive ara-UMP. nih.govnih.govIncreased activity can contribute to resistance. nih.gov
ABCC4 (MRP4)Efflux pump for cytarabine and Ara-CMP. eatris.cznih.govresearchgate.netOverexpression reduces intracellular drug concentration, leading to resistance. nih.gov
ABCC10 (MRP7)Efflux pump for cytarabine metabolites. nih.govnih.govIncreased expression can contribute to resistance. nih.gov
ABCC11 (MRP8)Efflux pump for phosphorylated cytarabine metabolites. nih.govnih.govOverexpression can lead to resistance. nih.gov

Mutations or Overexpression of Target DNA Polymerases

The ultimate target of Ara-CTP is DNA polymerase, the enzyme responsible for DNA replication. Ara-CTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand. nih.gov Once incorporated, Ara-CTP terminates DNA chain elongation, leading to cell death. researchgate.net

Resistance can arise from alterations in DNA polymerase itself. Overexpression of DNA polymerase α , one of the key polymerases involved in DNA replication, has been identified as a mechanism of resistance to cytarabine. nih.gov Increased levels of the enzyme can effectively dilute the inhibitory effect of Ara-CTP.

Furthermore, mutations in the genes encoding DNA polymerases can alter their structure, potentially reducing their affinity for Ara-CTP or increasing their ability to excise the incorporated drug analog. Another emerging mechanism involves the induction of translesion DNA synthesis (TLS) polymerases. For example, the transcription factor p73 can confer resistance by activating the expression of REV3L, which encodes the catalytic subunit of the error-prone translesion DNA polymerase ζ. nih.govresearchgate.net This allows the cell to bypass the DNA damage caused by Ara-CTP incorporation, promoting survival and resistance. nih.gov

Compensation Mechanisms in Cellular Nucleotide Metabolism

The efficacy of Ara-CTP is not only dependent on its own concentration but also on the intracellular pools of its natural counterpart, deoxycytidine triphosphate (dCTP) . nih.govmdpi.com Ara-CTP and dCTP compete for incorporation into DNA by DNA polymerase. nih.gov Therefore, an increase in the intracellular dCTP pool can lead to resistance by outcompeting Ara-CTP for binding to the enzyme. nih.govresearchgate.netnih.gov

Several cellular mechanisms can lead to an increase in dCTP levels:

Increased Ribonucleotide Reductase (RR) Activity: Ribonucleotide reductase is a key enzyme in the de novo synthesis of deoxyribonucleotides, including dCTP. nih.govtandfonline.com Increased activity of RR can lead to elevated dCTP pools, thereby promoting resistance to cytarabine. tandfonline.com The RR holoenzyme consists of two subunits, RRM1 and RRM2, and altered expression of these subunits can impact dCTP levels. nih.govtandfonline.com

Feedback Inhibition of dCK: High levels of dCTP can act as a feedback inhibitor of deoxycytidine kinase (dCK), the enzyme that activates cytarabine. nih.govmdpi.comresearchgate.net This creates a vicious cycle where increased dCTP not only competes with Ara-CTP but also reduces its formation.

Allosteric Activation of CDA: dCTP can also allosterically activate cytidine deaminase (CDA), the enzyme that inactivates cytarabine. nih.gov This further shifts the balance towards drug inactivation and resistance.

Alterations in Other Metabolic Enzymes: Enzymes such as cytidine-5'-triphosphate synthetase (CTPS) , which is involved in pyrimidine (B1678525) biosynthesis, can also influence dCTP pools. nih.gov Inhibition of CTPS has been shown to deplete dCTP levels and increase sensitivity to cytarabine. nih.gov

These compensatory changes in nucleotide metabolism highlight the intricate network of pathways that can be modulated by cancer cells to evade the cytotoxic effects of cytarazid triphosphate.

Synthetic Methodologies for Cytarazid Triphosphate and Its Precursors

Chemical Synthesis Approaches for Modified Nucleoside Triphosphates

The chemical synthesis of nucleoside triphosphates like cytarazid (B1220111) triphosphate often involves the protection of reactive groups, followed by phosphorylation and deprotection steps. Several key strategies have been developed to achieve this transformation efficiently.

Pyrophosphate Coupling Strategies

One common approach involves the activation of the 5'-hydroxyl group of a protected nucleoside, followed by coupling with pyrophosphate. A variation of this method is the Yoshikawa protocol, which utilizes phosphorus oxychloride (POCl3) to selectively monophosphorylate an unprotected nucleoside. nih.govresearchgate.net This generates a highly reactive phosphorodichloridate intermediate, which then reacts with pyrophosphate to form a cyclic triphosphate that is subsequently hydrolyzed to the desired nucleoside triphosphate. nih.gov Another strategy involves the activation of nucleoside 5'-phosphorothioates with reagents like diphenyl phosphorochloridate, followed by the addition of pyrophosphate. mdpi.comnih.gov

A different pyrophosphate coupling strategy employs a highly reactive pyrrolidinium (B1226570) phosphoramidate (B1195095) zwitterion intermediate. acs.orgnih.gov This intermediate efficiently couples with tris(tetra-n-butylammonium) hydrogen pyrophosphate to yield the nucleoside triphosphate. acs.orgnih.govacs.org This method has been shown to produce thymidine (B127349) triphosphate in high conversion rates. acs.org

Reagent/IntermediateDescriptionKey Feature
Phosphorus oxychloride (POCl3)Used for selective 5'-monophosphorylation of unprotected nucleosides. nih.govresearchgate.netForms a reactive phosphorodichloridate intermediate. nih.gov
Diphenyl phosphorochloridateActivates nucleoside 5'-phosphorothioates for coupling. mdpi.comnih.govEnables subsequent reaction with pyrophosphate. mdpi.comnih.gov
Pyrrolidinium phosphoramidate zwitterionA highly reactive intermediate for pyrophosphate coupling. acs.orgnih.govAllows for efficient generation of nucleoside triphosphates. acs.orgnih.govacs.org
Tris(tetra-n-butylammonium) hydrogen pyrophosphateA pyrophosphate source used in coupling reactions. acs.orgnih.govacs.orgEfficiently reacts with activated intermediates. acs.orgnih.govacs.org

Cyclic Phosphite (B83602) Intermediate Methods (e.g., Ludwig-Eckstein method)

The Ludwig-Eckstein method is a widely used "one-pot, three-step" procedure for synthesizing modified nucleoside triphosphates. nih.govresearchgate.net This approach involves the reaction of a 3'-O-protected nucleoside with salicyl phosphorochlorite, which specifically reacts with the free 5'-hydroxyl group to form an activated phosphite intermediate. nih.govresearchgate.net This intermediate then undergoes nucleophilic substitution with tris(tetra-n-butylammonium) hydrogen pyrophosphate, leading to a cyclic intermediate. nih.gov Finally, oxidation of this cyclic intermediate, typically with iodine, yields the desired nucleoside triphosphate. nih.gov A key advantage of this method is the reduction of undesirable byproducts, which simplifies the purification process. nih.govresearchgate.net The reaction progress can also be monitored by 31P-NMR spectroscopy. nih.gov

Phosphoramidate-based Strategies

Phosphoramidate-based strategies offer an alternative route to nucleoside triphosphates. One such approach, developed by Borch and colleagues, involves the formation of a highly reactive pyrrolidinium phosphoramidate zwitterion intermediate. nih.govacs.orgnih.govmdpi.com This intermediate is generated by removing a protecting group from an O-benzyl-protected phosphoramidate ester, often through catalytic hydrogenation. nih.gov The resulting zwitterion readily reacts with pyrophosphate to form the nucleoside triphosphate. nih.govacs.orgnih.govmdpi.com This method circumvents some of the drawbacks of other techniques, such as the formation of side products and the incompatibility of certain functional groups with harsh reagents. nih.gov Another phosphoramidate approach involves the conversion of nucleoside 5′-H-phosphonate monoesters into pyridinium (B92312) phosphoramidate intermediates, which then react with pyrophosphate. nih.gov

Enzymatic Synthesis Techniques for Nucleoside Triphosphates

Enzymatic methods provide a highly selective and efficient alternative to chemical synthesis for producing nucleoside triphosphates. These biocatalytic approaches often occur in one-pot reactions under mild conditions. mdpi.com

Kinase-Mediated Phosphorylation Cascades

The biosynthesis of cytarazid triphosphate within cells relies on a cascade of phosphorylation events mediated by kinases. nih.govnih.gov This process can be replicated in vitro for synthetic purposes. The initial and often rate-limiting step is the monophosphorylation of cytarabine (B982) (ara-C) to cytarabine monophosphate (ara-CMP), a reaction catalyzed by deoxycytidine kinase (dCK). nih.govcolab.wschapman.edu Subsequently, a nucleoside monophosphate (NMP) kinase and a nucleoside diphosphate (B83284) (NDP) kinase catalyze the sequential phosphorylation to the diphosphate (ara-CDP) and finally to the active triphosphate (ara-CTP). nih.govfrontiersin.org Various kinases, including pyruvate (B1213749) kinase and acetate (B1210297) kinase, have demonstrated broad substrate specificity and have been successfully used in the synthesis of nucleoside triphosphates and their analogs, including arabinosyl CTP. mdpi.com

EnzymeFunction in CascadeSubstrate(s)Product(s)
Deoxycytidine kinase (dCK)Initial phosphorylation. nih.govcolab.wschapman.eduCytarabine (ara-C)Cytarabine monophosphate (ara-CMP)
Nucleoside monophosphate (NMP) kinaseSecond phosphorylation. nih.govfrontiersin.orgara-CMPCytarabine diphosphate (ara-CDP)
Nucleoside diphosphate (NDP) kinaseFinal phosphorylation. nih.govfrontiersin.orgara-CDPThis compound (ara-CTP)

Adenosine (B11128) Triphosphate Regeneration Systems in Enzymatic Reactions

Common ATP regeneration systems utilize a kinase, such as pyruvate kinase or acetate kinase, and an inexpensive phosphate (B84403) donor like phosphoenolpyruvate (B93156) (PEP) or acetyl phosphate. mdpi.combionukleo.com For instance, the pyruvate kinase/PEP system can significantly increase the conversion of nucleosides to their triphosphate forms. mdpi.com Polyphosphate kinases (PPKs) using polyphosphate as the donor are also popular for in vitro ATP regeneration. nih.gov The implementation of these regeneration systems makes the enzymatic synthesis of nucleoside triphosphates more sustainable and cost-effective. frontiersin.orgbionukleo.com

Regeneration System ComponentsDescriptionBenefit
Pyruvate kinase (PK) and Phosphoenolpyruvate (PEP)PK transfers a phosphate group from PEP to ADP to regenerate ATP. mdpi.combionukleo.comIncreases product conversion and enhances reaction kinetics. mdpi.com
Acetate kinase (AcK) and Acetyl phosphateAcK uses acetyl phosphate to phosphorylate ADP. mdpi.combionukleo.comAcetyl phosphate is an affordable phosphate donor. mdpi.com
Polyphosphate kinase (PPK) and PolyphosphatePPK utilizes the inexpensive polyphosphate as a phosphate source. columbia.edunih.govProvides a cost-effective method for ATP regeneration. columbia.edu

Prodrug Design and Delivery Strategies for Cytarazid Triphosphate

Overcoming Cellular Membrane Permeability Barriers of Charged Triphosphates

Cytarabine (B982), a cornerstone in the treatment of various leukemias, exerts its cytotoxic effects after intracellular conversion to its active form, cytarabine triphosphate (Ara-CTP). analesdepediatria.orgwikipedia.org However, the therapeutic efficacy of directly administering Ara-CTP is hampered by its inherent chemical properties. As a highly polar and negatively charged molecule, Ara-CTP cannot passively diffuse across the lipophilic cell membrane. chapman.edunih.gov This poor membrane permeability is a significant obstacle to achieving therapeutic intracellular concentrations. chapman.eduresearchgate.net

To address this challenge, several innovative drug delivery strategies have been developed:

Liposomal Encapsulation: One of the most successful approaches involves encapsulating cytarabine or its triphosphate form within liposomes. chapman.educhapman.edu Liposomes are microscopic vesicles composed of a lipid bilayer that can fuse with cell membranes, facilitating the intracellular release of their cargo. cancercareontario.ca This technology not only overcomes the permeability barrier but can also protect the drug from premature degradation in the bloodstream and allow for a more sustained release. chapman.eduresearchgate.net A notable example is a liposomal formulation that co-encapsulates cytarabine and daunorubicin (B1662515) at a synergistic 5:1 molar ratio (Vyxeos®), which has shown improved outcomes in certain types of acute myeloid leukemia (AML). nih.govaml-hub.com Another formulation, DepoCyt®, consists of cytarabine encapsulated within multivesicular lipid-based particles, enhancing its half-life for the treatment of lymphomatous meningitis. chapman.educhapman.edu

Nanoparticle-based Delivery Systems: Polymeric nanoparticles have emerged as another promising platform for delivering cytarabine and its metabolites. nih.govresearchgate.net These systems can encapsulate the drug, protecting it from degradation and improving its pharmacokinetic profile. researchgate.net For instance, PEGylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been shown to sustain the release of cytarabine and achieve higher concentrations in the blood and target tissues like the brain and bones. researchgate.net Similarly, dendrimers, which are nano-sized polymers with a branched structure, have been used to complex with cytarabine triphosphate, significantly enhancing its cytotoxicity against leukemia cell lines. nih.gov Iron oxide nanoparticles have also been explored for the controlled release of cytarabine. mdpi.com

Chemical Modification to Increase Lipophilicity: Another strategy involves chemically modifying cytarabine to create more lipophilic prodrugs. By attaching fatty acid chains or other lipophilic moieties to the cytarabine molecule, its ability to cross the cell membrane is enhanced. chapman.edunih.gov These modifications are designed to be cleaved by intracellular enzymes, releasing the active drug inside the cell. chapman.edu

These delivery systems effectively mask the charged nature of cytarabine triphosphate, enabling it to bypass the cell membrane and reach its intracellular target.

Strategies for Bypassing Initial Phosphorylation Steps

The activation of cytarabine to its cytotoxic triphosphate form, Ara-CTP, is a sequential three-step phosphorylation process catalyzed by intracellular kinase enzymes. chapman.edunih.gov The initial phosphorylation to cytarabine monophosphate (Ara-CMP) by deoxycytidine kinase (dCK) is the rate-limiting step. chapman.edunih.gov Resistance to cytarabine can arise from decreased activity of dCK, which prevents the drug from being activated. nih.govnih.gov

To circumvent this resistance mechanism, prodrug strategies have been designed to deliver the already phosphorylated form of the drug, thereby bypassing the need for the initial, and often inefficient, phosphorylation step. chapman.eduresearchgate.net

The ProTide (PRONUCLEOTIDE) Approach: This technology involves masking the phosphate (B84403) group of a nucleoside monophosphate with two chemical moieties: an aromatic group and an amino acid ester. acs.orgnih.gov This modification renders the molecule lipophilic, allowing it to diffuse across the cell membrane. Once inside the cell, the masking groups are cleaved by intracellular enzymes to release the nucleoside monophosphate (e.g., Ara-CMP). nih.govcardiff.ac.uk This approach effectively delivers the first phosphorylated intermediate, bypassing the dCK-dependent step. cardiff.ac.ukmdpi.com The ProTide technology has been successfully applied to other nucleoside analogs and is a promising strategy for developing more effective cytarabine-based therapies. cardiff.ac.ukmedivir.com

Lipophilic Phosphate Prodrugs: This strategy involves creating phosphate derivatives of cytarabine that incorporate lipid chains. chapman.edu These lipophilic prodrugs are designed to have improved cell membrane permeability. Once inside the cell, intracellular enzymes hydrolyze the lipid portion, releasing the monophosphate form of the drug. chapman.edu This approach not only bypasses the initial phosphorylation step but can also reduce the drug's susceptibility to deamination, a major pathway of inactivation. chapman.edu

By delivering the pre-phosphorylated drug, these strategies can overcome a key mechanism of drug resistance and potentially enhance the therapeutic efficacy of cytarabine.

Enzyme-Triggered Activation of Prodrugs

A sophisticated approach in prodrug design involves creating molecules that are selectively activated by enzymes that are overexpressed in tumor cells. nih.gov This strategy, often referred to as enzyme-prodrug therapy, aims to achieve targeted drug release at the site of the tumor, thereby minimizing systemic toxicity. nih.gov

For cytarabine triphosphate, this can be achieved by linking the drug to a specific substrate for a tumor-associated enzyme. The linker is designed to be stable in the general circulation but is cleaved upon encountering the target enzyme in the tumor microenvironment, releasing the active drug. google.com

Commonly exploited enzymes and corresponding linker strategies include:

Cathepsins: These are proteolytic enzymes that are often found at elevated levels in tumors. nih.gov Prodrugs can be designed with peptide linkers, such as the Gly-Phe-Leu-Gly sequence, that are specifically recognized and cleaved by cathepsin B. nih.govcam.ac.uk Upon cleavage, the active drug is released. Dipeptide linkers like Val-Cit have also been developed for this purpose and are used in antibody-drug conjugates (ADCs). u-tokyo.ac.jp

β-Glucuronidase: This is another enzyme that can be overexpressed in the necrotic regions of tumors. cam.ac.uk Prodrugs can be synthesized with a β-glucuronic acid moiety that is cleaved by this enzyme, triggering the release of the cytotoxic agent. cam.ac.uk

The general mechanism for these enzyme-cleavable prodrugs involves the following steps:

The inactive prodrug is administered systemically.

The prodrug circulates throughout the body but remains largely intact.

At the tumor site, the elevated concentration of the target enzyme leads to the cleavage of the linker.

The active drug, in this case, a form of cytarabine that can be readily converted to Ara-CTP, is released in high concentrations within the tumor, leading to localized cytotoxicity.

This targeted activation mechanism holds great promise for improving the therapeutic index of anticancer drugs like cytarabine by concentrating their activity where it is most needed and sparing healthy tissues.

Chemical Modifications to Enhance Intracellular Concentration and Stability

Protection from Deamination: A major route of cytarabine inactivation is deamination by the enzyme cytidine (B196190) deaminase (CDA), which converts it to the inactive metabolite uracil (B121893) arabinoside (ara-U). wikipedia.orgnih.gov To prevent this, prodrugs have been designed where the 4-amino group of the cytosine base, the site of deamination, is protected. chapman.edunih.gov For example, conjugating a palmitic acid to this amino group creates an amphiphilic prodrug that is more stable and resistant to deamination. nih.gov While N4-substitutions can enhance stability, they must be carefully designed to ensure the prodrug can still be converted to its active form and that the modification does not sterically hinder its incorporation into DNA. chapman.edu

Enhanced Intracellular Retention: Liposomal and nanoparticle formulations not only aid in cellular entry but also contribute to higher and more sustained intracellular drug levels. chapman.eduresearchgate.net By releasing the drug over an extended period within the cell, these delivery systems can lead to a greater accumulation of Ara-CTP. analesdepediatria.orgresearchgate.net For example, liposomal formulations of cytarabine have demonstrated a significantly longer plasma half-life compared to the free drug. chapman.edu

Modulation of Drug Transporters: While not a direct chemical modification of cytarabine itself, the co-administration of drugs that affect nucleoside transporters can influence intracellular concentrations. The primary transporter for cytarabine entry into cells is the human equilibrative nucleoside transporter 1 (hENT1). nih.govnih.gov Strategies to modulate the expression or activity of these transporters could potentially enhance drug uptake.

Sustained-Release Formulations: Modifications at the 2'- and 5'-hydroxyl groups of the arabinose sugar with fatty acids have been explored to create sustained-release prodrugs. researchgate.net For instance, a 2',5'-dimyristoyl derivative of cytarabine showed a slower, more sustained release of the parent drug, which could be beneficial for maintaining therapeutic concentrations over time. researchgate.net

The table below summarizes some of the chemical modifications and their intended effects on cytarabine delivery and efficacy.

Modification StrategyTarget SiteIntended EffectExample Compound/Approach
Lipophilic Prodrugs 5'-hydroxyl or 4-amino groupIncrease membrane permeability and protect from deaminationPalmitic acid-cytarabine conjugate (PA-Ara) nih.gov
ProTide Technology 5'-phosphate groupBypass first phosphorylation step, increase membrane permeabilityAryloxyphosphoramidate derivatives acs.orgcardiff.ac.uk
Enzyme-Cleavable Linkers Attached to the drug via a linkerTargeted release in tumor microenvironmentPeptide linkers for Cathepsin B cleavage nih.govcam.ac.uk
Sustained-Release Prodrugs 2'- and/or 5'-hydroxyl groupsSlow, sustained release of the active drug2',5'-dimyristoyl cytarabine researchgate.net
Liposomal/Nanoparticle Encapsulation Drug encapsulated within a carrierOvercome permeability barrier, protect from degradation, sustained releaseVyxeos®, DepoCyt®, PEGylated PLGA nanoparticles chapman.edunih.govresearchgate.net

These chemical and formulation strategies represent a multifaceted approach to overcoming the inherent limitations of cytarabine and its triphosphate metabolite, aiming to enhance its therapeutic window and combat drug resistance.

Comparative Molecular Pharmacology and Synergistic Interactions

Differential Biochemical Effects Compared to Natural Deoxycytidine Triphosphate

Cytarazid (B1220111) triphosphate, the active form of the nucleoside analog cytarazid, exerts its cytotoxic effects by directly interfering with DNA synthesis, a process that fundamentally relies on natural deoxyribonucleoside triphosphates like deoxycytidine triphosphate (dCTP). nih.gov The primary distinction in their biochemical roles lies in their interaction with DNA polymerases and their fate during DNA replication.

While dCTP is the natural substrate for DNA polymerases, serving as a building block for the elongating DNA strand, cytarazid triphosphate acts as a competitive inhibitor of these enzymes. nih.gov Specifically, it has been shown to inhibit both DNA polymerase alpha and DNA polymerase beta. nih.gov This inhibition is competitive with respect to dCTP, with reported inhibition constants (Ki) of 0.6 µM for DNA polymerase alpha and 0.7 µM for DNA polymerase beta in studies with HeLa cells. nih.gov

A crucial difference is that this compound cannot substitute for dCTP in the synthesis of DNA. nih.govresearchgate.net Although it competes for the active site of DNA polymerases, its incorporation into the DNA strand leads to chain termination. ontosight.ai This is because this compound possesses a 2'-azido group on the arabinofuranosyl sugar moiety, which, after incorporation, prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting further DNA strand elongation. ontosight.ai In contrast, dCTP has a 2'-deoxyribose sugar that allows for the continuous extension of the DNA chain.

Furthermore, in cell-free systems, this compound has been observed to interfere with the primer-template activity, further disrupting the DNA synthesis process. nih.gov This multifaceted interference with DNA replication underscores the profound biochemical differences between this compound and its natural counterpart, dCTP, and forms the basis of its therapeutic potential.

Table 1: Comparison of this compound and Deoxycytidine Triphosphate

FeatureThis compoundDeoxycytidine Triphosphate (dCTP)
Role in DNA SynthesisCompetitive inhibitor and chain terminator nih.govontosight.aiNatural substrate for DNA elongation
Interaction with DNA Polymerases (α and β)Competitive inhibitor with Ki values of 0.6 µM and 0.7 µM, respectively nih.govSubstrate
Incorporation into DNAIncorporated, but terminates chain elongation ontosight.aiIncorporated to extend the DNA chain
Effect on Primer-TemplateInterferes with activity nih.govFacilitates DNA synthesis

Comparative Analysis of this compound with Other Therapeutically Relevant Nucleoside Triphosphate Analogs

This compound belongs to a class of chemotherapeutic agents known as nucleoside analogs, which includes other important drugs like cytarabine (B982) (ara-C) and gemcitabine (B846). While they share a common strategy of disrupting DNA synthesis, their distinct structural modifications lead to differences in their detailed mechanisms of action, metabolic pathways, and clinical applications. mdpi.comdrugbank.com

Cytarabine Triphosphate (ara-CTP): A well-established antimetabolite, cytarabine is intracellularly phosphorylated to its active triphosphate form, ara-CTP. drugbank.com Similar to this compound, ara-CTP is a potent inhibitor of DNA polymerase and can be incorporated into DNA, leading to chain termination. drugbank.commdpi.com This makes it highly effective against rapidly dividing cells, particularly in the S phase of the cell cycle, and it is a cornerstone in the treatment of acute myeloid leukemia. drugbank.com The structural similarity between cytarazid and cytarabine, both being arabinofuranosyl derivatives of cytosine, suggests related mechanisms of action. mdpi.com

Gemcitabine Triphosphate (dFdCTP): Gemcitabine (dFdC) is another deoxycytidine analog that, upon conversion to its diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms, exhibits a multi-faceted antitumor activity. researchgate.net The diphosphate form inhibits ribonucleotide reductase, an enzyme crucial for the production of deoxynucleotides for DNA synthesis. mdpi.com The triphosphate form, dFdCTP, is incorporated into DNA and, like ara-CTP and this compound, inhibits further DNA elongation. mdpi.com Gemcitabine has demonstrated broad activity against solid tumors. mdpi.com Studies comparing gemcitabine and cytarabine have shown that gemcitabine can be more potent in certain cancer cell lines. researchgate.net

The primary differences among these analogs lie in their chemical structure, which influences their affinity for activating enzymes like deoxycytidine kinase, their susceptibility to deactivating enzymes such as cytidine (B196190) deaminase, and the precise nature of their interaction with DNA polymerases and other cellular targets. researchgate.net For instance, cytarazid has been noted to be resistant to deamination by human cytidine/dCyd deaminases, which can be a significant advantage as deamination is a major pathway for the inactivation of drugs like cytarabine. nih.gov

Table 2: Comparative Features of Nucleoside Triphosphate Analogs

AnalogPrimary Mechanism of ActionKey Features
This compoundCompetitive inhibition of DNA polymerases α and β; DNA chain termination nih.govontosight.aiResistant to deamination by cytidine deaminase nih.gov
Cytarabine Triphosphate (ara-CTP)Inhibition of DNA polymerase; DNA chain termination drugbank.commdpi.comS-phase specific cytotoxicity drugbank.com
Gemcitabine Triphosphate (dFdCTP)Inhibition of DNA polymerase and ribonucleotide reductase (as diphosphate) mdpi.comEffective against a range of solid tumors mdpi.com

Molecular Basis of Synergistic Cellular Effects with Other Antimetabolites or Modulators

The rational combination of chemotherapeutic agents is a cornerstone of modern oncology, aiming to achieve synergistic or additive effects that are more potent than single-agent therapy. nih.gov While specific studies on the synergistic interactions of this compound are not extensively documented, the molecular basis for such effects can be inferred from its mechanism of action and the established principles of combination chemotherapy with other nucleoside analogs. nih.govnih.gov

A key principle of synergistic drug action involves targeting different nodes within the same or related metabolic pathways. nih.gov For this compound, which targets DNA synthesis, combination with agents that affect nucleotide metabolism could be a promising strategy. For instance, drugs that inhibit ribonucleotide reductase, such as hydroxyurea, decrease the intracellular pools of natural deoxynucleoside triphosphates (dNTPs). nih.gov This reduction in competing dCTP would enhance the ability of this compound to bind to and inhibit DNA polymerases, potentially leading to a more profound cytotoxic effect. nih.gov

Another potential synergistic interaction could arise from combining this compound with agents that modulate its metabolism. The activation of cytarazid to its triphosphate form is a critical step for its activity. nih.gov Combining it with drugs that enhance the activity of kinases involved in its phosphorylation could increase the intracellular concentration of the active compound.

Furthermore, combining this compound with other DNA-damaging agents could also result in synergy. By inhibiting DNA synthesis and repair, this compound could potentiate the effects of drugs that cause DNA lesions, such as platinum-based agents or topoisomerase inhibitors. nih.gov The cell's reduced capacity to repair the damage inflicted by the second agent would likely lead to an enhanced apoptotic response.

The scheduling of drug administration is also crucial for achieving synergy. For example, in studies with gemcitabine and cytarabine, administering gemcitabine before cytarabine was found to be more effective. nih.gov This is thought to be because the initial drug can modulate cellular pathways in a way that sensitizes the cells to the subsequent agent. Similar scheduling-dependent effects could be anticipated for combinations involving this compound.

Table 3: Potential Synergistic Combinations with this compound

Interacting Agent ClassMolecular Rationale for SynergyPotential Outcome
Ribonucleotide Reductase Inhibitors (e.g., Hydroxyurea)Depletion of competing dCTP pools nih.govEnhanced inhibition of DNA polymerase by this compound
Kinase ModulatorsIncreased phosphorylation of cytarazid to its active triphosphate formHigher intracellular concentration of active drug
Other DNA Damaging Agents (e.g., Cisplatin, Topoisomerase Inhibitors)Inhibition of DNA repair mechanisms by this compound, preventing the cell from repairing damage caused by the second agent nih.govIncreased apoptosis

Advanced Research Avenues and Methodological Considerations

Elucidation of Atomic-Level Structural Interactions via Crystallography or Cryo-Electron Microscopy

Understanding the precise three-dimensional arrangement of Ara-CTP within the active sites of its target enzymes, primarily DNA polymerases, is crucial for a mechanistic understanding of its function. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques to achieve this at an atomic level.

Recent cryo-EM studies have provided significant insights into the inhibitory mechanism of Ara-CTP. For instance, the structure of the mpox virus (MPXV) DNA polymerase holoenzyme in complex with Ara-CTP has been determined at a resolution of 3.0 Å. nih.govresearchgate.net This revealed that Ara-CTP acts as a direct chain terminator by binding near the deoxycytidine triphosphate (dCTP) binding site. nih.govresearchgate.net A key finding was the formation of an additional hydrogen bond between Ara-CTP and the Asn665 residue of the polymerase, which is conserved among eukaryotic B-family polymerases, making its binding more potent than the natural substrate, dCTP. nih.gov Similarly, cryo-EM analysis of the African swine fever virus (ASFV) DNA polymerase showed that Ara-CTP forms hydrogen bonds with residues S520, L521, Y522, R593, and K635, and an extra hydrogen bond with N639, enhancing its binding affinity compared to dNTPs. oup.com

These structural studies provide a detailed blueprint of the molecular interactions governing Ara-CTP's inhibitory activity, paving the way for the design of more effective and specific antiviral and anticancer agents. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Cytarazid Triphosphate Complexes

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, complement experimental structural data by providing a dynamic view of the interactions between Ara-CTP and its target enzymes. These methods can predict binding affinities, preferred orientations, and the conformational changes that occur upon binding. nih.govnih.gov

MD simulations have been employed to study the interaction of cytarabine (B982) with human serum albumin, a key protein in drug transport, at different temperatures, providing insights into drug release mechanisms. nih.gov Furthermore, simulations have been used to investigate the encapsulation and release of cytarabine from chitosan (B1678972) nanoparticles, aiding in the design of novel drug delivery systems. nih.gov

Computational modeling has also been instrumental in understanding the "butterfly effect" in cytarabine, where a minor structural change—the inversion of a hydroxyl group at the 2' position of the sugar moiety—leads to a dramatic shift in biological activity from an anti-depressant to a potent anti-cancer agent. mdpi.com These studies help in elucidating the molecular basis for the competitive inhibition of DNA polymerases by Ara-CTP over the natural substrate, dCTP. mdpi.com

Key Interactions of Cytarazid (B1220111) Triphosphate with DNA Polymerases
EnzymeInteracting ResiduesKey FindingMethodology
Mpox Virus DNA PolymeraseAsn665Forms an extra hydrogen bond, enhancing binding potency over dCTP. nih.govCryo-EM nih.gov
African Swine Fever Virus DNA PolymeraseS520, L521, Y522, R593, K635, N639Extra hydrogen bond with N639 increases binding affinity. oup.comCryo-EM oup.com

Rational Design and Synthesis of Next-Generation Cytarazid Triphosphate Analogs with Enhanced Specificity or Potency

The insights gained from structural and computational studies are fundamental to the rational design of new Ara-CTP analogs with improved therapeutic profiles. The goal is to create molecules with increased specificity for cancer cell enzymes, enhanced potency, and the ability to overcome resistance mechanisms. nih.govnih.gov

One strategy involves modifying the cytarabine molecule to create prodrugs that can bypass resistance mechanisms, such as deficient transport or phosphorylation. mdpi.com For example, conjugating palmitic acid to cytarabine to create PA-Ara has been shown to improve lipid solubility and protect against deamination, leading to significantly stronger antiproliferation activities and higher oral bioavailability. researchgate.netrsc.org Other approaches include the synthesis of phosphate (B84403) derivatives to bypass the rate-limiting monophosphorylation step. researchgate.netchapman.edu

The enzymatic synthesis of nucleoside-5'-triphosphates and their analogs is also a promising avenue, offering advantages like improved regio- and stereoselectivity under mild reaction conditions, which can lead to higher yields and lower costs compared to traditional chemical synthesis. mdpi.com

Development of High-Throughput Assays for Screening Molecular Interactions

To accelerate the discovery of new drugs and to better understand the interactions of Ara-CTP, high-throughput screening (HTS) assays are essential. These assays allow for the rapid testing of large libraries of compounds for their ability to modulate the activity of target enzymes.

A versatile enzyme-coupled activity assay has been developed to probe the interaction of small molecules with the dNTPase SAMHD1, an enzyme that can hydrolyze Ara-CTP and contribute to drug resistance. jove.comjove.com This assay, adaptable to a 384-well microplate format, can be used to identify substrates, activators, and inhibitors of SAMHD1. jove.comjove.com For instance, it was used to identify the triphosphate metabolite of clofarabine (B1669196) as both an activator and a substrate of SAMHD1. jove.com Such HTS methods are invaluable for identifying compounds that could be used in combination with cytarabine to enhance its efficacy by inhibiting its degradation. utupub.fi

Advanced Metabolomics and Proteomics Approaches for Investigating Cellular Responses to this compound

Metabolomics and proteomics provide a global view of the cellular changes that occur in response to Ara-CTP treatment. These "omics" technologies can identify biomarkers of drug sensitivity and resistance and uncover novel mechanisms of action. nih.gov

Metabolomic studies on acute myeloid leukemia (AML) cell lines have revealed distinct metabolic profiles associated with chemosensitivity to cytarabine. nih.govresearchgate.net For example, in cytarabine-resistant cells, significant differences were observed in the abundance of metabolites such as D-raffinose, guanosine, inosine, and guanine (B1146940), with the purine (B94841) metabolic pathway being significantly associated with resistance. nih.govresearchgate.net A study on HL-60 cells identified ATP, ADP, CDP, and dCTP as potential biomarkers for the efficacy of high-dose cytarabine treatment. mdpi.com

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